molecular formula C8H4BrCl2F3O B1406391 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide CAS No. 1706435-11-1

3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide

Cat. No.: B1406391
CAS No.: 1706435-11-1
M. Wt: 323.92 g/mol
InChI Key: MGTYWGMUKXIFIJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide plays a crucial role in various biochemical reactions, particularly those involving nucleophilic substitution and free radical bromination. This compound interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . The nature of these interactions often involves covalent binding to nucleophilic sites on proteins and enzymes, potentially altering their function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors involved in stress responses, leading to changes in the expression of genes associated with detoxification and antioxidant defense . Additionally, this compound can disrupt mitochondrial function, affecting cellular energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent adducts with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation . This compound can also generate reactive oxygen species (ROS) through redox cycling, which can further modulate cellular signaling pathways and gene expression . The binding interactions with biomolecules are often specific and can result in significant alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over extended periods, this compound may undergo degradation, leading to the formation of by-products that can have distinct biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including alterations in metabolic pathways and stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce adaptive responses that enhance cellular resilience to stress . At higher doses, it can cause toxic effects, including oxidative damage, inflammation, and cell death . Threshold effects have been observed, where specific concentrations of this compound are required to elicit significant biological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which facilitate its biotransformation into more water-soluble metabolites . These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. For example, the compound may preferentially accumulate in mitochondria, where it can exert its effects on mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and enzymes . The localization of this compound within these compartments can significantly impact its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3,4-dichloro-5-(trifluoromethoxy)toluene. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out in an ether solvent at low temperatures (around 0°C) to control the reaction rate and prevent side reactions . The reaction mixture is stirred for about 30 minutes, followed by quenching with ice water to isolate the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is unique due to the combination of dichloro and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .

Properties

IUPAC Name

5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2F3O/c9-3-4-1-5(10)7(11)6(2-4)15-8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTYWGMUKXIFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189716
Record name Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706435-11-1
Record name Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706435-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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